1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid
Overview
Description
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound featuring a pyrazole ring and a piperidine ring The pyrazole ring is a five-membered heterocyclic structure with two adjacent nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with piperidine-4-carboxylic acid or its derivatives under suitable conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or piperidine rings are replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers investigate its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which may alter its chemical properties and biological activity.
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylate: The ester derivative may have different solubility and reactivity compared to the carboxylic acid form.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacking the piperidine ring, this compound serves as a simpler analog for studying the effects of the pyrazole ring alone.
The uniqueness of this compound lies in its combined pyrazole and piperidine structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-11(9(2)14-13-8)7-15-5-3-10(4-6-15)12(16)17/h10H,3-7H2,1-2H3,(H,13,14)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUMKKBIWIWCRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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